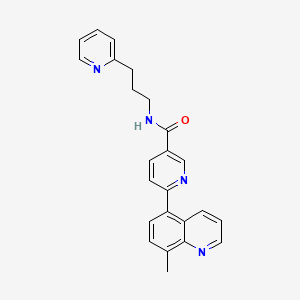![molecular formula C17H24N4O2S B5498420 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine, commonly known as EPPT, is a compound that has gained significant attention in scientific research in recent years. EPPT is a small molecule that belongs to the class of piperazine compounds and has shown potential in various fields of research, including medicinal and pharmaceutical chemistry, neuroscience, and cancer research.
Mecanismo De Acción
The mechanism of action of EPPT is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. EPPT has been shown to inhibit the activity of various enzymes, including monoamine oxidase A and B, which can lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. EPPT has also been found to activate the protein kinase B signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
EPPT has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to an improvement in mood and a reduction in anxiety and depression. EPPT has also been found to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. In addition, EPPT has been shown to have neuroprotective effects and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPT has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be easily synthesized in large quantities. EPPT has also been found to be stable under various conditions, which makes it suitable for use in various assays. However, EPPT has some limitations for lab experiments. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of EPPT is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
EPPT has shown significant potential in various fields of research, and there are several future directions that can be explored. One potential direction is the development of EPPT derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of EPPT, which can provide insights into its therapeutic potential. EPPT can also be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, EPPT can be explored for its potential use in the development of novel anticancer agents.
Métodos De Síntesis
The synthesis of EPPT involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 4-(2-phenylethyl)piperazine-1-sulfonic acid. The reaction is catalyzed by a base such as potassium carbonate, and the product is purified by column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
EPPT has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been found to be a potent inhibitor of various enzymes, including monoamine oxidase A and B, which are involved in the regulation of neurotransmitters such as dopamine, serotonin, and norepinephrine. EPPT has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, EPPT has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-2-20-15-17(14-18-20)24(22,23)21-12-10-19(11-13-21)9-8-16-6-4-3-5-7-16/h3-7,14-15H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZBSWCEHHGSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5498346.png)
![5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5498356.png)
![9-hydroxy-3-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5498359.png)
![2-(5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5498364.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-3-(2-thienyl)propanamide](/img/structure/B5498371.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5498379.png)
![N-(3-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-4,5-dimethyl-2-thienyl)-2-methylpropanamide](/img/structure/B5498385.png)
![N-{2-[4-(1H-indol-2-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5498393.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498396.png)


![N-(2-methoxy-5-nitrophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5498415.png)
![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)